Antroquinonol

Description

Antroquinonol has been used in trials studying the treatment of Hyperlipidemias, Non-small Cell Lung Cancer, and Non-small Cell Lung Cancer Stage IV.

Antroquinonol has been reported in Antrodia cinnamomea and Taiwanofungus camphoratus with data available.

Antroquinonol Capsule is an orally available capsule containing antroquinonol, a farnesylated quinone derivative isolated from the mycelium of Antrodia camphorata, with potential antineoplastic activity. Upon oral administration, antroquinonol binds to and inhibits protein prenylation mediated by the enzymes farnesyltransferase (FTase) and geranylgeranyltransferase 1 (GGTase-1). This prevents both post-translational prenylation and signaling activity of a number of Ras superfamily proteins, such as Ras and Rho. This results in the inhibition of downstream signaling, such as the PI3K/mTOR signaling pathway, and induces apoptosis in susceptible tumor cells. Ras superfamily proteins are overexpressed in numerous cancer cell types, and play a key role in tumor cell proliferation and survival.

ANTROQUINONOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

isolated from Antrodia camphorata

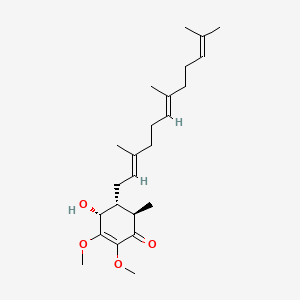

Structure

3D Structure

Properties

CAS No. |

1010081-09-0 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

(4R,5R,6R)-4-hydroxy-2,3-dimethoxy-6-methyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14,19-20,22,26H,8-9,11,13,15H2,1-7H3/b17-12+,18-14+/t19-,20-,22-/m1/s1 |

InChI Key |

LJTSIMVOOOLKOL-FNRDIUJOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(=C(C1=O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1C(C(C(=C(C1=O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)C |

Appearance |

Solid powder |

Other CAS No. |

1010081-09-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-antroquinonol A antroquinonol antroquinonol A antroquinonol D |

Origin of Product |

United States |

Foundational & Exploratory

Antroquinonol: A Deep Dive into its Anticancer Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Antroquinonol, a ubiquinone derivative isolated from the mycelium of the medicinal mushroom Antrodia camphorata, has emerged as a promising small molecule with potent anti-neoplastic activity across a spectrum of cancer types.[1][2] Extensive preclinical and emerging clinical data have illuminated its multifaceted mechanism of action, targeting key signaling pathways that are frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the molecular mechanisms by which antroquinonol exerts its anticancer effects, with a focus on its impact on crucial signaling cascades, cell cycle regulation, and induction of programmed cell death. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanisms of Action

Antroquinonol's anticancer activity is not attributed to a single target but rather to a synergistic interplay of effects on multiple cellular processes. The primary mechanisms can be broadly categorized as the inhibition of pivotal oncogenic signaling pathways, induction of cell cycle arrest, and the activation of apoptotic and autophagic cell death.

Inhibition of Pro-Survival Signaling Pathways

A significant body of evidence points to antroquinonol's ability to disrupt key signaling networks that are critical for cancer cell proliferation, survival, and metastasis.

a) PI3K/Akt/mTOR Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Antroquinonol has been consistently shown to suppress this pathway in various cancer models, including non-small cell lung cancer (NSCLC), pancreatic cancer, and hepatocellular carcinoma.[5]

The inhibitory action of antroquinonol on this pathway is characterized by a reduction in the phosphorylation of key downstream effectors. Specifically, it has been observed to inhibit the phosphorylation of Akt at Ser473 and mTOR at Ser2448, both of which are critical for their kinase activity. This leads to the downstream suppression of proteins involved in protein synthesis and cell cycle progression, such as p70S6K and 4E-BP1. In some cancer types, such as prostate cancer, a related compound, 4-acetylantroquinonol B (4AAQB), has also been shown to attenuate VEGF-induced phosphorylation of VEGFR2, PI3K, and Akt.

b) Ras/Rho Signaling and Protein Prenylation Inhibition:

The Ras superfamily of small GTPases plays a pivotal role in transmitting signals from cell surface receptors to intracellular pathways that control proliferation, differentiation, and survival. The function of these proteins is critically dependent on post-translational modification by isoprenoid lipids, a process known as prenylation, which is catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).

Antroquinonol has been identified as an inhibitor of both FTase and GGTase-I. By binding to these enzymes, antroquinonol prevents the attachment of farnesyl and geranylgeranyl groups to Ras and Rho proteins, respectively. This inhibition of prenylation leads to the accumulation of inactive, cytosolic forms of Ras and Rho, thereby blocking their downstream signaling cascades, including the PI3K/mTOR pathway.

c) AMPK Activation:

In the context of hepatocellular carcinoma, antroquinonol has been shown to activate 5'AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK can inhibit mTOR signaling through the phosphorylation and activation of the tuberous sclerosis complex (TSC1/TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. The activation of AMPK by antroquinonol represents an alternative, PI3K/Akt-independent mechanism for mTOR inhibition.

Induction of Cell Cycle Arrest

A consistent cellular response to antroquinonol treatment across multiple cancer cell lines is the induction of cell cycle arrest, primarily in the G1 phase. This arrest prevents cancer cells from progressing to the S phase, thereby inhibiting DNA replication and cell division.

The G1 arrest is a direct consequence of the downregulation of key G1-phase regulatory proteins. Studies have demonstrated that antroquinonol treatment leads to a decrease in the protein levels of cyclin D1, cyclin E, cyclin-dependent kinase 4 (Cdk4), and Cdk2. This downregulation is believed to be at the translational level, as the mRNA expression of these proteins is not significantly altered. The inhibition of the PI3K/Akt/mTOR pathway, which controls the translation of many cell cycle regulators, is a likely upstream cause of this effect. In some instances, such as in NSCLC, antroquinonol has also been shown to reduce the protein levels of cdc2, a key regulator of the G2/M transition.

Induction of Programmed Cell Death

Following cell cycle arrest, antroquinonol induces programmed cell death in cancer cells through both apoptosis and autophagy.

a) Apoptosis:

Antroquinonol-induced apoptosis is a prominent mechanism of cell killing. The apoptotic process is often mitochondria-dependent, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. This leads to the activation of the caspase cascade, including caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, antroquinonol has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2.

b) Autophagy:

In addition to apoptosis, antroquinonol can also induce autophagic cell death. This is evidenced by an increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II), a key marker of autophagosome formation. The induction of autophagy is linked to the inhibition of the Ras/Rho and PI3K/Akt/mTOR pathways, as mTOR is a negative regulator of autophagy.

Quantitative Data Summary

The following tables summarize the in vitro and clinical efficacy of antroquinonol.

Table 1: In Vitro Cytotoxicity of Antroquinonol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Potent (exact value not specified) | , |

| HepG2.2.15 | Hepatocellular Carcinoma | Less potent than HepG2 | , |

| Mahlavu | Hepatocellular Carcinoma | Less potent than HepG2.2.15 | , |

| PLC/PRF/5 | Hepatocellular Carcinoma | Less potent than Mahlavu | , |

| SK-Hep1 | Hepatocellular Carcinoma | Less potent than PLC/PRF/5 | , |

| Hep3B | Hepatocellular Carcinoma | Least potent among HCC lines tested | , |

| PANC-1 | Pancreatic Cancer | Concentration-dependent inhibition | |

| AsPC-1 | Pancreatic Cancer | Concentration-dependent inhibition | |

| A549 | Non-Small Cell Lung Cancer | Time and dose-dependent reduction in proliferation | |

| H661 | Non-Small Cell Lung Cancer | Significant reduction in proliferation | |

| H441 | Non-Small Cell Lung Cancer | Significant reduction in proliferation | |

| HCT15 | Colon Cancer | 34.8 ± 0.07 | |

| LoVo | Colon Cancer | 17.9 ± 0.07 | |

| HCT116 | Colon Cancer | >80 |

Table 2: Clinical Trial Data for Antroquinonol

| Cancer Type | Phase | Treatment Regimen | Key Findings | Reference |

| Metastatic Non-Small Cell Lung Cancer (NSCLC) | Phase I | Antroquinonol monotherapy (50-600 mg daily) | Well-tolerated, no dose-limiting toxicities. Recommended Phase II dose ≥600 mg daily. Stable disease in 3/13 patients. | , |

| Stage IV NSCLC (failed ≥2 lines of therapy) | Phase II | Antroquinonol monotherapy (600 mg daily) | Higher disease control rates and longer progression-free survival (PFS) and overall survival (OS) compared to historical data. | |

| Metastatic Pancreatic Cancer | Phase I/II | Antroquinonol (300mg tid) + nab-paclitaxel + gemcitabine | Median PFS: 5.3 months; Median OS: 12.6 months. Good efficacy and manageable adverse events. | |

| Metastatic Pancreatic Cancer (First-line) | Phase I/II | Antroquinonol + nab-paclitaxel + gemcitabine | Median OS: 14.1 months (compared to 8.5 months for standard of care). Reduced hematological side effects. | , |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on antroquinonol. For specific details, please refer to the cited publications.

1. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of antroquinonol or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Western Blot Analysis

-

Principle: Detects and quantifies specific proteins in a sample.

-

Methodology:

-

Treat cells with antroquinonol or vehicle control and lyse the cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, cyclin D1, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin).

-

3. Cell Cycle Analysis (Flow Cytometry)

-

Principle: Measures the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Methodology:

-

Treat cells with antroquinonol or vehicle control for the desired time.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

-

4. Apoptosis Assay (TUNEL Staining)

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Methodology:

-

Culture cells on coverslips and treat with antroquinonol or vehicle control.

-

Fix and permeabilize the cells.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction by incubating with TdT enzyme and fluorescently labeled dUTPs.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by antroquinonol.

References

- 1. Antroquinonol blocks Ras and Rho signaling via the inhibition of protein isoprenyltransferase activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I multicenter study of antroquinonol in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Antroquinonol, a natural ubiquinone derivative, induces a cross talk between apoptosis, autophagy and senescence in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Antroquinonol's Mechanism in NSCLC: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antroquinonol, a ubiquinone derivative isolated from the camphor tree mushroom Antrodia camphorata, has emerged as a promising therapeutic agent in oncology.[1] This compound exhibits a broad spectrum of anticancer activities, with a particularly notable efficacy in non-small cell lung cancer (NSCLC).[2][3] Preclinical and clinical studies have begun to elucidate its complex mechanism of action, revealing its ability to modulate several critical signaling pathways that drive NSCLC proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of the core signaling pathways targeted by Antroquinonol in NSCLC, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways Modulated by Antroquinonol

Antroquinonol exerts its anticancer effects by intervening in multiple, interconnected signaling cascades crucial for NSCLC pathogenesis. The primary pathways identified are the PI3K/Akt/mTOR axis, the Ras/Rho GTPase signaling cascade, and the Focal Adhesion Kinase (FAK) pathway.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in NSCLC.[4][5] Antroquinonol has been shown to effectively suppress this pathway.

Studies in NSCLC cell lines demonstrate that Antroquinonol treatment leads to a decrease in the protein levels of PI3K and mTOR. This inhibition disrupts downstream signaling, contributing to the downregulation of anti-apoptotic proteins like Bcl-2. The suppression of the PI3K/Akt/mTOR axis is a key mechanism behind Antroquinonol's ability to induce G1 cell cycle arrest and mitochondria-dependent apoptosis in lung cancer cells. Furthermore, Antroquinonol has been observed to inhibit the phosphorylation of Akt at Ser473 and reduce the activity of mTOR by inhibiting its phosphorylation at Ser2448, reinforcing its role as a potent inhibitor of this critical survival pathway. This action ultimately leads to the induction of apoptosis and autophagy.

Caption: Antroquinonol inhibits the PI3K/mTOR pathway in NSCLC.

Disruption of Ras/Rho Signaling

The Ras and Rho families of small GTP-binding proteins are critical transducers of signals from cell surface receptors that regulate proliferation and cytoskeletal dynamics. Their activation is dependent on post-translational modification by isoprenoid lipids, a process catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).

Antroquinonol functions as an inhibitor of these crucial protein isoprenyltransferases. By binding directly to FTase and GGTase-I, Antroquinonol prevents the prenylation of Ras and Rho proteins, thereby locking them in their inactive forms. This inhibition of Ras and Rho activation disrupts downstream signaling cascades, leading to the induction of autophagy and contributing to the anticancer effects of the compound. This mechanism is particularly relevant for NSCLC subtypes driven by Ras mutations.

References

- 1. A phase I multicenter study of antroquinonol in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I multicenter study of antroquinonol in patients with metastatic non-small-cell lung cancer who have received at least two prior systemic treatment regimens, including one platinum-based chemotherapy regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. mdpi.com [mdpi.com]

- 5. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of Antroquinonol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of Antroquinonol, a promising small molecule compound. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes preclinical data, elucidates mechanisms of action, and details experimental protocols to foster a comprehensive understanding of Antroquinonol's therapeutic potential in neurodegenerative diseases.

Abstract

Antroquinonol, a ubiquinone derivative isolated from the mushroom Antrodia camphorata, has demonstrated significant neuroprotective properties in preclinical studies.[1][2] This technical guide consolidates the existing research on Antroquinonol, focusing on its efficacy in models of Alzheimer's disease and cerebral ischemia. The document presents quantitative data on its impact on key pathological markers, details the experimental methodologies employed in these studies, and visually represents the core signaling pathways modulated by the compound. The evidence suggests that Antroquinonol exerts its neuroprotective effects through a multi-pronged approach, including the reduction of amyloid-β plaques and hyperphosphorylated tau, mitigation of neuroinflammation, and combating oxidative stress.[3][4] These effects are largely mediated through the activation of the Nrf2 and AMPK signaling pathways.[5]

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health challenge with limited effective treatments. The pathological hallmarks of these diseases often include the aggregation of misfolded proteins, chronic neuroinflammation, and oxidative stress, leading to progressive neuronal loss and cognitive decline. Antroquinonol has emerged as a novel therapeutic candidate with the potential to address these multifaceted pathologies. This guide provides a detailed overview of the scientific evidence supporting the neuroprotective effects of Antroquinonol.

Quantitative Data Summary

The neuroprotective efficacy of Antroquinonol has been quantified in several preclinical studies. The following tables summarize the key findings from a study utilizing a transgenic mouse model of Alzheimer's disease (3xTg-AD mice).

Table 1: Effects of Antroquinonol on Alzheimer's Disease Biomarkers in 3xTg-AD Mice (Early Stage Treatment)

| Biomarker | Treatment Group (75 mg/kg Antroquinonol) | Control Group | Percentage Change |

| Brain Amyloid-β 42 (Aβ42) | Significantly Reduced | Elevated | Data not quantified |

| Brain Tau Levels | Significantly Reduced | Elevated | Data not quantified |

| Systemic IL-1β | Significantly Reduced | Elevated | Data not quantified |

| Systemic TNF-α | Significantly Reduced | Elevated | Data not quantified |

Data from a study where 11-week-old 3xTg-AD mice were treated for 8 weeks.

Table 2: Effects of Antroquinonol on Alzheimer's Disease Biomarkers in 3xTg-AD Mice (Late Stage Treatment)

| Biomarker | Treatment Group (75 mg/kg Antroquinonol) | Control Group | Percentage Change |

| Brain Tau Levels | Significantly Reduced | Elevated | Data not quantified |

| Brain Phospho-Tau Levels | Significantly Reduced | Elevated | Data not quantified |

| Systemic IL-1β | Significantly Reduced | Elevated | Data not quantified |

| Brain Nrf2 Levels | Increased | Normal | Data not quantified |

| Brain 3-Nitrotyrosine (3NT) Levels | Reduced | Elevated | Data not quantified |

Data from a study where 9-month-old 3xTg-AD mice were treated for 8 weeks.

Key Signaling Pathways

Antroquinonol's neuroprotective effects are attributed to its modulation of critical intracellular signaling pathways that regulate cellular stress responses and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Antroquinonol has been shown to activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress, a key contributor to neurodegeneration.

Figure 1: Antroquinonol activates the Nrf2 signaling pathway.

AMPK/GSK3β Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a role in regulating cellular metabolism. Glycogen synthase kinase 3 beta (GSK-3β) is a kinase involved in tau phosphorylation. Antroquinonol's modulation of the AMPK/GSK3β pathway is implicated in its ability to reduce tau hyperphosphorylation, a key feature of Alzheimer's disease.

Figure 2: Antroquinonol modulates the AMPK/GSK3β pathway.

Experimental Protocols

The following sections detail the methodologies for key preclinical experiments investigating the neuroprotective effects of Antroquinonol.

In Vivo Alzheimer's Disease Model

-

Animal Model: Male 3xTg-AD mice, which harbor three mutations associated with familial Alzheimer's disease (APP Swe, PS1 M146V, and tau P301L), and age-matched controls were used.

-

Treatment Regimen: Antroquinonol was administered daily via oral gavage for 8 weeks. Two treatment stages were investigated: an early stage starting at 11 weeks of age and a late stage starting at 9 months of age. Dosages of 34 mg/kg (D2) and 75 mg/kg (D3) were evaluated.

-

Behavioral Testing: A battery of behavioral tests was performed at the end of the treatment period to assess cognitive function. These included the Elevated Plus Maze, Morris Water Maze, Recognition Object Test, and Y-maze.

-

Biochemical Analysis: Following behavioral testing, mice were sacrificed, and brain and plasma samples were collected. Brain tissue was analyzed for levels of Aβ42, total tau, and phosphorylated tau. Plasma and brain tissue were also assessed for inflammatory markers (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., 3-Nitrotyrosine). Brain tissue was also analyzed for levels of the antioxidant protein Nrf2.

Figure 3: Experimental workflow for the in vivo Alzheimer's disease study.

In Vivo Chronic Cerebral Ischemia Model

-

Animal Model: Male Wistar rats were subjected to bilateral internal carotid artery ligation (BICAL) to induce chronic cerebral ischemia.

-

Treatment Regimen: Antroquinonol was administered daily at low or high doses for 28 days following the BICAL procedure.

-

Functional and Cognitive Evaluation: Motor function, anxiety-like behavior, and cognitive impairments were assessed at 2 and 4 weeks post-surgery using the rotarod test, open field test, novel object recognition test, and Y-maze test.

-

Histological and Molecular Analysis: Brain tissue from the cortex and hippocampus was analyzed to evaluate neuronal injury, microglia activation, apoptosis, and tau hyperphosphorylation using Nissl staining, TUNEL assays, immunohistochemistry (IHC), and Western blot analysis.

Figure 4: Experimental workflow for the in vivo chronic cerebral ischemia study.

Discussion and Future Directions

The preclinical data presented in this guide strongly support the neuroprotective potential of Antroquinonol. Its ability to concurrently target multiple pathological cascades, including amyloid and tau pathology, neuroinflammation, and oxidative stress, makes it a compelling candidate for the treatment of complex neurodegenerative diseases. The compound has been shown to be safe and effective in Phase 1 and 2 clinical trials for other indications, which may facilitate its development for neurological disorders.

Future research should focus on further elucidating the molecular mechanisms underlying Antroquinonol's effects and expanding its evaluation to other models of neurodegeneration, such as Parkinson's disease and amyotrophic lateral sclerosis. Further dose-response studies and investigation into its blood-brain barrier permeability are also warranted. Ultimately, well-designed clinical trials in patient populations with neurodegenerative diseases will be crucial to translate these promising preclinical findings into tangible therapeutic benefits.

Conclusion

Antroquinonol exhibits significant neuroprotective effects in preclinical models of neurodegeneration. Its multifaceted mechanism of action, targeting key pathological pathways, underscores its potential as a novel therapeutic agent. This technical guide provides a foundational resource for the scientific and drug development communities to further explore and potentially harness the therapeutic benefits of Antroquinonol for patients suffering from debilitating neurodegenerative diseases.

References

- 1. Antroquinonol Lowers Brain Amyloid-β Levels and Improves Spatial Learning and Memory in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antroquinonol Lowers Brain Amyloid-β Levels and Improves Spatial Learning and Memory in a Transgenic Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Our Company | Golden Biotechnology Corporation [goldenbiotech.com]

- 5. Antroquinonol administration in animal preclinical studies for Alzheimer's disease (AD): A new avenue for modifying progression of AD pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Antroquinonol: A Ubiquinone Derivative Targeting Cancer Stem Cell Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Antroquinonol, a novel ubiquinone derivative isolated from the mycelium of the rare Taiwanese mushroom Antrodia cinnamomea, has emerged as a promising small molecule in oncology research. Exhibiting a broad spectrum of anti-cancer activities, recent studies have illuminated its specific role in modulating the properties of cancer stem cells (CSCs). This technical guide provides an in-depth overview of the current understanding of Antroquinonol's mechanism of action against CSCs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Key Signaling Pathways

Antroquinonol exerts its effects on cancer stem cells primarily through the inhibition of critical signaling pathways that govern stemness, proliferation, and metastasis. The two most well-documented pathways are the PI3K/Akt/β-catenin and the Focal Adhesion Kinase (FAK) signaling cascades.

PI3K/Akt/β-catenin Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation. In the context of cancer stem cells, this pathway is often aberrantly activated, contributing to their self-renewal and resistance to therapy. Antroquinonol has been shown to directly target and inhibit PI3K, leading to a downstream cascade of effects.[1][2] This inhibition prevents the phosphorylation and activation of Akt, a crucial downstream kinase.[2] The inactivation of Akt, in turn, affects the stability and nuclear translocation of β-catenin, a key player in the Wnt signaling pathway, which is vital for maintaining stem cell-like properties.[2] By down-regulating β-catenin/T-cell factor (TCF) signaling, Antroquinonol effectively suppresses the expression of pluripotent and cancer stem cell-related genes.[2]

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion – processes integral to metastasis, a hallmark of cancer progression often driven by CSCs. Antroquinonol has been demonstrated to suppress the FAK signaling pathway by decreasing the protein levels of FAK and its phosphorylated, active form (pFAK). This inhibition extends to downstream effectors such as Src, Rac1, and Cdc42, which are crucial for cytoskeleton remodeling and cell motility. The suppression of the FAK pathway by Antroquinonol also leads to a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.

Quantitative Data on Antroquinonol's Efficacy

The following tables summarize the quantitative data from various in vitro studies, demonstrating the potent effects of Antroquinonol on cancer cells and cancer stem-like cells.

| Cell Line | Cancer Type | GI50 (μM) | Reference |

| HCT15 | Colon Cancer | 34.8 ± 0.07 | |

| LoVo | Colon Cancer | 17.9 ± 0.07 | |

| A549 | Non-Small Cell Lung Cancer | Not specified, but significant reduction in proliferation observed | |

| MDA-MB-231 | Breast Cancer | Not specified, but significant suppression of migration and invasion | |

| N18 | Neuroblastoma | Significant inhibition of cell viability | |

| C6 | Glioma | Significant inhibition of cell viability |

Table 1: Growth Inhibition (GI50) of Antroquinonol in Various Cancer Cell Lines.

| Assay | Cell Line(s) | Antroquinonol Concentration | Observed Effect | Reference |

| Tumorsphere Formation | HCT15, LoVo | Not specified | Inhibited tumorsphere formation | |

| Migration/Invasion | HCT15, LoVo | Not specified | Inhibited migration and invasion | |

| Migration/Invasion | MDA-MB-231 | Not specified | Significantly suppressed migration and invasion | |

| FAK Signaling | N18, C6 | 5 and 10 μM | Decreased protein levels of FAK, pFAK, Src, pSrc, Rac1, and Cdc42 |

Table 2: Summary of Antroquinonol's Effects on Cancer Stem Cell Properties and Related Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Antroquinonol on cancer stem cell properties.

Tumorsphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Materials:

-

Cancer cell lines (e.g., HCT15, LoVo)

-

DMEM/F12 serum-free medium

-

B27 supplement

-

Epidermal Growth Factor (EGF) (20 ng/mL)

-

Basic Fibroblast Growth Factor (bFGF) (10 ng/mL)

-

Insulin (5 µg/mL)

-

Bovine Serum Albumin (BSA) (0.4%)

-

Ultra-low attachment plates (6-well or 96-well)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells using Trypsin-EDTA, wash with PBS, and centrifuge to obtain a cell pellet.

-

Single-Cell Suspension: Resuspend the cell pellet in a small volume of serum-free medium and ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.

-

Seeding: Seed the single cells in ultra-low attachment plates at a low density (e.g., 500-1000 cells/mL) in tumorsphere medium (DMEM/F12 supplemented with B27, EGF, bFGF, insulin, and BSA).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.

-

Treatment: For Antroquinonol treatment, add the compound at desired concentrations to the tumorsphere medium at the time of seeding.

-

Analysis: After the incubation period, count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) per well using a microscope. The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

-

Cell lysates from control and Antroquinonol-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-Akt, anti-Akt, anti-β-catenin, anti-FAK, anti-p-FAK, anti-Src, anti-p-Src, anti-Rac1, anti-Cdc42, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Transwell Migration and Invasion Assay

These assays are used to evaluate the effect of Antroquinonol on the migratory and invasive capabilities of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (typically 8 µm pores)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet or other suitable stain

-

Microscope

Procedure:

-

Insert Preparation (for Invasion Assay): Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Starve the cancer cells in serum-free medium for several hours.

-

Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Treatment: Add Antroquinonol at desired concentrations to the upper chamber with the cells.

-

Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the cells with crystal violet.

-

Analysis: Count the number of stained cells in several random fields of view under a microscope. The results can be expressed as the percentage of migrated/invaded cells compared to the control.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Antroquinonol.

Antroquinonol's Inhibition of the PI3K/Akt/β-catenin Pathway

Caption: Antroquinonol inhibits PI3K, preventing Akt activation and subsequent β-catenin-mediated transcription of stemness genes.

Antroquinonol's Suppression of the FAK Signaling Pathway

Caption: Antroquinonol inhibits FAK, leading to the suppression of downstream effectors that promote cell migration and invasion.

Experimental Workflow for Assessing Antroquinonol's Effect on Tumorsphere Formation

Caption: Workflow for evaluating the impact of Antroquinonol on the self-renewal capacity of cancer stem cells.

Conclusion

Antroquinonol demonstrates significant potential as a therapeutic agent that specifically targets the detrimental properties of cancer stem cells. Its ability to inhibit key signaling pathways, such as PI3K/Akt/β-catenin and FAK, provides a strong mechanistic basis for its observed effects on CSC self-renewal, migration, and invasion. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile in various cancer types.

References

- 1. Antroquinonol Targets FAK-Signaling Pathway Suppressed Cell Migration, Invasion, and Tumor Growth of C6 Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antroquinonol, a Ubiquinone Derivative from the Mushroom Antrodia camphorata, Inhibits Colon Cancer Stem Cell-like Properties: Insights into the Molecular Mechanism and Inhibitory Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Antroquinonol: A Technical Guide to its Discovery, Origin, and Biological Significance

Taipei, Taiwan - Antroquinonol, a ubiquinone derivative isolated from the rare Taiwanese mushroom Antrodia camphorata, has emerged as a significant compound of interest in the scientific and medical communities. This in-depth technical guide provides a comprehensive overview of the discovery, origin, and biological activities of Antroquinonol, with a focus on its potential as a therapeutic agent. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visualizations of its molecular interactions.

Discovery and Origin: From Traditional Medicine to Modern Science

Antrodia camphorata, also known as "Niu-Chang-Chih" in Taiwan, is a parasitic fungus that grows exclusively on the inner heartwood of the endemic camphor tree, Cinnamomum kanehirae.[1] For centuries, it has been a prized ingredient in traditional Taiwanese medicine, valued for its purported ability to treat a wide range of ailments, including liver diseases, fatigue, and inflammation.[1]

The journey of Antroquinonol from a traditional remedy to a scientifically validated compound has been spearheaded by the work of numerous researchers. While the traditional use of Antrodia camphorata has a long history, the isolation and characterization of its active constituents are more recent developments. Golden Biotechnology Corporation, a Taiwanese biopharmaceutical company, has been a key player in the research and clinical development of Antroquinonol.[2] The initial discovery and isolation of Antroquinonol from the solid-state fermented mycelium of Antrodia camphorata marked a significant milestone in understanding the therapeutic potential of this unique mushroom.[3]

Biosynthesis of Antroquinonol in Antrodia camphorata

The biosynthesis of Antroquinonol in Antrodia camphorata is a complex process that has been elucidated through metabolic and genetic studies. It is now understood that the core structure of Antroquinonol is synthesized via the polyketide pathway.[4] A key precursor in this pathway is orsellinic acid, which is formed from the condensation of acetyl-CoA and malonyl-CoA.

The biosynthetic pathway involves a series of enzymatic reactions, including prenylation and modifications to the quinone ring. The farnesyl tail of Antroquinonol is derived from the mevalonate pathway. The discovery that the biosynthesis of Antroquinonol is linked to the coenzyme Q (ubiquinone) synthesis pathway has provided crucial insights into its production and has opened up avenues for optimizing its yield through fermentation technology.

Caption: A simplified diagram illustrating the key precursors and pathways involved in the biosynthesis of Antroquinonol.

Experimental Protocols: Isolation, Purification, and Structural Elucidation

The isolation and purification of Antroquinonol from Antrodia camphorata mycelium require a multi-step process to obtain a high-purity product. The following is a generalized protocol based on published methods.

Extraction

An optimized ultrasonic extraction method is commonly employed for the initial extraction of Antroquinonol.

-

Raw Material: Dried and powdered solid-state fermented mycelium of Antrodia camphorata.

-

Solvent: 95% Ethanol.

-

Procedure:

-

The powdered mycelium is suspended in ethanol at a specific solid-to-liquid ratio.

-

The suspension is subjected to ultrasonic extraction for a defined period and at a controlled temperature.

-

The extract is filtered to remove solid residues.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Purification

A combination of column chromatography and preparative high-performance liquid chromatography (HPLC) is typically used for the purification of Antroquinonol.

-

Primary Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure: The crude extract is loaded onto the silica gel column and eluted with the mobile phase gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Antroquinonol are pooled and concentrated.

-

-

Preparative HPLC:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Procedure: The enriched fraction from column chromatography is further purified by preparative HPLC. The peak corresponding to Antroquinonol is collected, and the solvent is removed to yield the purified compound.

-

Structural Elucidation

The chemical structure of Antroquinonol is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between atoms and confirm the final structure.

Caption: A flowchart outlining the key steps in the isolation and purification of Antroquinonol.

Biological Activities and Mechanisms of Action

Antroquinonol has demonstrated a wide range of biological activities, with its anticancer properties being the most extensively studied. It has shown efficacy against various cancer cell lines, including those of the lung, breast, liver, and pancreas.

Anticancer Activity

The anticancer effects of Antroquinonol are attributed to its ability to modulate multiple cellular signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: In Vitro Anticancer Activity of Antroquinonol (IC50 Values)

| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | ~25 | |

| H838 | Non-small cell lung cancer | Not specified | |

| MCF7 | Breast Cancer | 8.01 | |

| T47D | Breast Cancer | 3.57 | |

| MDA-MB-231 | Breast Cancer | 25.08 | |

| HepG2 | Hepatocellular carcinoma | Potent activity | |

| Hep3B | Hepatocellular carcinoma | Potent activity |

Signaling Pathways Modulated by Antroquinonol

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Antroquinonol has been shown to inhibit this pathway, leading to the suppression of tumor growth.

Caption: A diagram showing the inhibitory effect of Antroquinonol on the PI3K/AKT/mTOR signaling pathway.

The Ras and Rho families of small GTPases are key regulators of cell signaling, controlling processes such as cell proliferation, differentiation, and cytoskeletal organization. Antroquinonol has been found to inhibit the activity of protein isoprenyltransferases, such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I). This inhibition prevents the post-translational modification of Ras and Rho proteins, thereby blocking their signaling functions and leading to the induction of autophagy and cell death in cancer cells.

Caption: A diagram illustrating how Antroquinonol disrupts the Ras/Rho signaling cascade.

Conclusion and Future Perspectives

Antroquinonol, a unique natural product from Antrodia camphorata, has demonstrated significant therapeutic potential, particularly in the field of oncology. Its discovery is a testament to the value of exploring traditional medicine for novel drug leads. The elucidation of its biosynthetic pathway and the development of efficient isolation and purification protocols have paved the way for its further investigation and clinical development.

Ongoing research continues to unravel the complex mechanisms of action of Antroquinonol and its effects on various cellular processes. The modulation of key signaling pathways such as PI3K/AKT/mTOR and Ras/Rho highlights its potential as a multi-targeted therapeutic agent. As clinical trials progress, Antroquinonol holds promise as a novel treatment for various cancers and other diseases, offering a compelling example of the successful translation of a natural product from its traditional roots to modern medicine.

References

Antroquinonol: A Technical Guide to its Inhibition of Ras and Rho Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antroquinonol, a ubiquinone derivative isolated from the mycelium of Antrodia camphorata, has demonstrated significant anti-neoplastic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Antroquinonol's therapeutic potential, specifically focusing on its potent inhibition of the Ras and Rho signaling pathways. Through the direct inhibition of protein prenylation enzymes, farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), Antroquinonol effectively blocks the activation of key molecular switches involved in cell proliferation, survival, and migration. This guide summarizes the current understanding of Antroquinonol's mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Protein Prenylation

The Ras and Rho families of small GTPases are critical regulators of a multitude of cellular processes, including signal transduction, cytoskeletal organization, and cell cycle progression. Their function is critically dependent on post-translational modification, specifically prenylation, which involves the covalent attachment of isoprenoid lipids (farnesyl or geranylgeranyl groups) to a C-terminal cysteine residue within a "CAAX" motif. This modification facilitates their localization to the cell membrane, a prerequisite for their interaction with downstream effectors and subsequent signaling.

Antroquinonol exerts its inhibitory effects by directly targeting the enzymes responsible for prenylation: farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I).[1][2][3] By binding to these enzymes, Antroquinonol prevents the transfer of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to Ras and Rho proteins, respectively.[1][2] This disruption of prenylation leads to an accumulation of the inactive, cytosolic forms of Ras and Rho, thereby abrogating their downstream signaling cascades.

Molecular docking studies have provided insights into the binding mode of Antroquinonol to farnesyltransferase. The isoprenoid moiety of Antroquinonol is predicted to bind within the hydrophobic cavity of the enzyme, mimicking the natural substrate, farnesyl pyrophosphate. The ring structure of Antroquinonol is positioned adjacent to the binding site for the Ras-CAAX motif. This dual interaction likely contributes to its potent inhibitory activity.

Quantitative Data

The inhibitory potency of Antroquinonol against farnesyltransferase and its effect on cancer cell viability have been quantified in several studies. The following tables summarize key in vitro data.

Table 1: Inhibitory Activity of Antroquinonol Against Farnesyltransferase

| Compound | IC50 (µM) for Farnesyltransferase | Reference |

| Antroquinonol | Data not explicitly found in search results | |

| Antroquinonol Analogues | Correlation with molecular docking scores noted |

Note: While the direct IC50 value for Antroquinonol was not found in the provided search results, the primary research indicates a correlation between the IC50 values of its analogues and their molecular docking scores, suggesting a structure-activity relationship.

Table 2: Effect of Antroquinonol on Ras and Rho Activation

| Cell Line | Treatment | Observation | Reference |

| Various Cancer Cells | Antroquinonol | Significantly elevated levels of inactive Ras and Rho proteins | |

| H838 | Antroquinonol | Significant increase in LC3B-II and autophagosome-associated LC3 form |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of Antroquinonol on Ras and Rho signaling.

Ras Activation Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of Ras.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Raf1-RBD (Ras-binding domain) agarose beads

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis:

-

Treat cells with desired concentrations of Antroquinonol or vehicle control.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 15-30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Precipitation:

-

Normalize protein concentrations of all samples.

-

To 500 µg - 1 mg of protein lysate, add Raf1-RBD agarose beads.

-

Incubate at 4°C for 1 hour with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute at 4°C).

-

Wash the beads three times with 0.5 mL of ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Analyze the eluted proteins by Western blotting using a pan-Ras antibody to detect the amount of active Ras.

-

A sample of the total cell lysate should be run in parallel to determine the total Ras levels.

-

RhoA Activation Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of RhoA.

Materials:

-

Cell lysis buffer

-

Rhotekin-RBD (Rho-binding domain) agarose beads

-

Wash buffer

-

SDS-PAGE sample buffer

-

Anti-RhoA antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Follow the same procedure as for the Ras activation assay.

-

Affinity Precipitation:

-

Normalize protein concentrations.

-

To 500 µg - 1 mg of protein lysate, add Rhotekin-RBD agarose beads.

-

Incubate at 4°C for 1 hour with gentle rotation.

-

-

Washing: Follow the same procedure as for the Ras activation assay.

-

Elution and Western Blotting:

-

Elute the bound proteins in 2X SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.

-

Run a sample of the total cell lysate to determine total RhoA levels.

-

Western Blotting

This technique is used to detect and quantify the levels of specific proteins in a complex mixture.

Protocol:

-

SDS-PAGE: Separate the protein samples (from pull-down assays or total cell lysates) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ras, anti-RhoA, or antibodies against downstream effectors) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a digital imaging system. Densitometry analysis can be used to quantify the protein levels.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Inhibition of the Ras signaling pathway by Antroquinonol.

Caption: Inhibition of the Rho signaling pathway by Antroquinonol.

Caption: Experimental workflow for assessing Ras/Rho inhibition.

Conclusion

Antroquinonol represents a promising therapeutic agent with a well-defined mechanism of action targeting the critical Ras and Rho signaling pathways. By inhibiting farnesyltransferase and geranylgeranyltransferase-I, Antroquinonol effectively prevents the activation of these key oncogenic drivers, leading to the suppression of cancer cell proliferation and survival. The in-depth understanding of its molecular targets and the availability of robust experimental protocols for its evaluation provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the precise IC50 values of Antroquinonol, expanding the quantitative analysis of its effects on downstream signaling networks, and exploring its therapeutic potential in a broader range of malignancies.

References

Review of Antroquinonol's pharmacological activities

An In-depth Technical Review of Antroquinonol's Pharmacological Activities

Executive Summary

Antroquinonol is a potent ubiquinone derivative isolated from the mycelium of the mushroom Antrodia camphorata.[1] This compound has garnered significant interest within the scientific and medical communities due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Preclinical and clinical investigations have revealed that Antroquinonol modulates multiple key cellular signaling pathways, such as the PI3K/Akt/mTOR and Ras/Rho pathways, while also activating crucial metabolic regulators like AMPK.[3][4] Currently, Antroquinonol (trade name Hocena) is being evaluated in Phase II clinical trials for non-small-cell lung carcinoma (NSCLC) and has received orphan drug status from the U.S. FDA for pancreatic cancer and acute myeloid leukemia. This document provides a comprehensive technical overview of Antroquinonol's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the core signaling pathways it influences.

Introduction to Antroquinonol

Antroquinonol is a tetrahydro-ubiquinone derivative found predominantly in Antrodia camphorata, a mushroom native to Taiwan and used in traditional medicine. Its unique chemical structure is responsible for its diverse biological activities. Extensive research has demonstrated its potential in treating a range of diseases, leading to its progression into clinical trials for various cancers and other conditions.

Anticancer Pharmacological Activities

Antroquinonol exhibits significant anticancer effects across a wide range of malignancies, including lung, pancreatic, liver, breast, and colon cancers. Its primary mechanisms involve the induction of cell cycle arrest, apoptosis, and autophagy, and the inhibition of cancer cell migration and invasion.

Mechanism of Action in Oncology

A. Inhibition of Ras/Rho Signaling: Antroquinonol directly binds to and inhibits farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I). These enzymes are critical for the post-translational modification (prenylation) of Ras and Rho superfamily proteins, which are small GTPases that act as molecular switches in crucial signaling pathways. By preventing their prenylation, Antroquinonol locks Ras and Rho in their inactive forms, thereby disrupting downstream signaling cascades responsible for cell proliferation and survival and leading to the activation of autophagy.

B. Inhibition of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Antroquinonol has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR. This inhibition leads to the downregulation of G1-phase cell cycle regulators (e.g., cyclin D1), causing cell cycle arrest and subsequent mitochondria-dependent apoptosis. In colon cancer, this is achieved by targeting PI3K directly, which in turn suppresses β-catenin signaling.

C. Activation of AMP-Activated Protein Kinase (AMPK): AMPK acts as a cellular energy sensor; its activation halts energy-consuming processes while stimulating energy production. Antroquinonol activates AMPK, which subsequently inhibits the mTOR pathway. This action contributes to its anticancer effects by blocking protein synthesis and inducing G1 cell cycle arrest and apoptosis in cancer cells, particularly in hepatocellular carcinoma.

Preclinical In Vitro & In Vivo Data

In Vitro Cytotoxicity: Antroquinonol has demonstrated potent cytotoxicity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values vary depending on the cell line and the specific assay conditions used.

Table 1: In Vitro Cytotoxicity of Antroquinonol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 (μM) | Reference(s) |

|---|---|---|---|

| A549 | Non-Small-Cell Lung | 25 | |

| H838 | Lung | ~3 | |

| Hep 3B | Hepatocellular Carcinoma | 0.13 ± 0.02 | |

| HepG2 | Hepatocellular Carcinoma | 4.3 ± 0.03 | |

| MDA-MB-231 | Breast | Low micromolar | |

| LNCaP | Prostate | Low micromolar | |

| HCT15 | Colon | 34.8 ± 0.07 | |

| LoVo | Colon | 17.9 ± 0.07 |

| HCT116 | Colon | >80 | |

In Vivo Animal Models: Animal studies have corroborated the in vitro findings. In a xenograft model using A549 lung cancer cells, oral administration of Antroquinonol at 30 and 60 mg/kg resulted in consistent tumor growth suppression in NOD/SCID mice.

Table 2: Pharmacokinetic Parameters of Antroquinonol in Mice

| Parameter | Value (ip dosing, 50 mg/kg) | Value (po dosing, 50 mg/kg) | Reference |

|---|---|---|---|

| Cmax (nM) | 457 ± 45 | 79 ± 52 | |

| Tmax (h) | 4 ± 3 | 2 ± 1 |

| AUClast (nM·h) | 2290 ± 142 | 266 ± 88 | |

Clinical Trial Data

Antroquinonol is under active clinical investigation. A notable Phase II trial evaluated its efficacy in combination with standard chemotherapy for metastatic pancreatic cancer.

Table 3: Summary of Key Clinical Trial Results for Antroquinonol

| Indication | Phase | Treatment Regimen | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| Metastatic Pancreatic Cancer | I/II | Antroquinonol + nab-paclitaxel + gemcitabine | Median Overall Survival (mOS): 14.1 months (vs. 8.5 months for SoC alone) | |

| Median Progression-Free Survival (PFS): 5.3 months |

| Non-Small-Cell Lung Cancer | II | Antroquinonol monotherapy (200 mg t.i.d.) | Ongoing; assessing progression-free survival rate at 12 weeks | |

Anti-inflammatory and Other Activities

Anti-inflammatory Effects

Antroquinonol demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is partly achieved by blocking NF-κB activation and enhancing the Nrf2 signaling pathway, which upregulates antioxidant genes. These effects have been observed in models of focal segmental glomerulosclerosis and alcoholic liver disease.

Neuroprotective Effects in Alzheimer's Disease Models

In a transgenic mouse model of Alzheimer's disease (3xTg-AD), Antroquinonol administration (at 75 mg/kg) significantly reduced brain levels of key pathological markers, including amyloid-beta 42 (Aβ42) and phosphorylated-tau. It also lowered systemic inflammatory markers (IL-1β, TNF-α) and improved memory impairment, suggesting its potential to modify disease progression.

Metabolic Regulation

Beyond its role in cancer, AMPK activation by Antroquinonol has beneficial metabolic effects. Studies have shown that synthetic (+)-antroquinonol can ameliorate insulin resistance by increasing GLUT4 translocation and glucose uptake in myotubes. It also inhibits the dipeptidyl peptidase IV (DPP IV) enzyme as effectively as the clinically used inhibitor sitagliptin, further contributing to its antidiabetic potential.

Detailed Experimental Protocols

Alzheimer's Disease Preclinical Animal Study Protocol

-

Animal Model : Male triple-transgenic mice (3xTg-AD) expressing mutant human genes PS1(M146V), APP(Swe), and tau(P301L), alongside age-matched controls.

-

Drug Administration : Antroquinonol was administered daily via oral gavage for 8 consecutive weeks. Treatment started at two stages: an early stage (11-week-old mice) and a late stage (9-month-old mice). Doses included 34 mg/kg (D2) and 75 mg/kg (D3).

-

Behavioral Testing : A battery of tests was performed at the end of the treatment period to assess cognitive function, including the Y-maze, Elevated Plus Maze, and object recognition tests.

-

Biomarker Analysis : Following sacrifice, brain tissue was collected to assess levels of AD biomarkers (Aβ42, total tau, phospho-tau), inflammatory markers (IL-1β, TNF-α), and oxidative stress markers (3-Nitrotyrosine) via methods such as ELISA and Western blotting.

NSCLC Phase II Clinical Trial Protocol (NCT02047344)

-

Study Design : A single-arm, open-label Phase II study.

-

Patient Population : A maximum of 60 evaluable patients with Stage IV non-squamous NSCLC who have failed at least two prior lines of anti-cancer therapy (one being platinum-based). Patients are stratified by KRAS mutation status (30 KRAS-positive, 30 KRAS-negative).

-

Treatment : Patients receive Antroquinonol (Hocena) at a dose of 200 mg, taken orally three times a day (t.i.d.).

-

Duration : Treatment is administered in a 12-week cycle and continues until disease progression, unacceptable toxicity, or patient/investigator decision to withdraw.

-

Primary Endpoint : The primary outcome measured is the progression-free survival rate at 12 weeks, with tumor assessment based on RECIST version 1.1 criteria.

-

Secondary Endpoints : Include objective response rate (ORR), overall survival (OS), and safety/pharmacokinetic profiles.

In Vitro Cell Proliferation (SRB) Assay

-

Cell Plating : Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment : Cells are treated with graded concentrations of Antroquinonol for a specified duration (e.g., 48-72 hours).

-

Cell Fixation : After incubation, cells are fixed with a solution like trichloroacetic acid (TCA).

-

Staining : The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Measurement : Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then read on a plate reader at a wavelength of ~515 nm. The absorbance is proportional to the number of viable cells.

-

Analysis : IC50/GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Conclusion

Antroquinonol is a promising natural product with a multi-targeted pharmacological profile. Its ability to concurrently inhibit key oncogenic pathways (Ras/Rho, PI3K/Akt/mTOR) and activate beneficial metabolic and antioxidant pathways (AMPK, Nrf2) makes it a compelling candidate for drug development. The quantitative data from both preclinical and clinical studies, particularly the significant survival benefit observed in metastatic pancreatic cancer, underscore its therapeutic potential. Further research and completion of ongoing clinical trials are critical to fully elucidate its role in modern medicine for oncology, neurodegenerative diseases, and inflammatory conditions.

References

- 1. Pharmacological activities of antroquinonol- Mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic (+)-antroquinonol exhibits dual actions against insulin resistance by triggering AMP kinase and inhibiting dipeptidyl peptidase IV activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Synthesis Protocol for Antroquinonol A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antroquinonol A, a quinone-containing natural product isolated from the rare Taiwanese fungus Antrodia camphorata, has garnered significant interest for its potential therapeutic properties, particularly in oncology.[1][2] Its limited availability from natural sources necessitates a robust and scalable synthetic route to enable further biological evaluation and drug development. This document provides a detailed application note and protocol for a concise, six-step, enantioselective, and scalable synthesis of (+)-Antroquinonol A.[1] The described methodology allows for the production of gram-scale quantities of the target compound, facilitating preclinical and clinical research.[1] Antroquinonol is currently in phase II clinical trials for the treatment of non-small-cell lung carcinoma (NSCLC) and has been granted orphan drug status by the FDA for pancreatic cancer and acute myeloid leukemia.[1]

Introduction

The complex chemical structure and potent biological activity of Antroquinonol A have made it a compelling target for synthetic chemists. Several total syntheses have been reported, but scalability remains a critical challenge for its clinical and commercial development. The protocol detailed below is based on a convergent and modular strategy that has been optimized for efficiency and scalability. The synthesis commences from a commercially available benzaldehyde and proceeds through a series of key transformations, including a Baeyer-Villiger oxidation, an enantioselective conjugate addition, and a diastereoselective reduction to establish the three contiguous stereocenters of the cyclohexenone core.

Overall Synthetic Strategy

The retrosynthetic analysis for the scalable synthesis of Antroquinonol A is centered around a substituted quinone-monoketal intermediate. This strategy provides "directionality," enabling the selective introduction of nucleophilic and electrophilic partners through a Michael addition and a subsequent 1,2-alkylation. This modular approach allows for the late-stage introduction of the sesquiterpene side chain, offering flexibility for the synthesis of analogues.

Experimental Protocols

Step 1: Synthesis of Quinone-Monoacetal

This initial three-step sequence transforms a commercial benzaldehyde into a key quinone-monoacetal intermediate. The process involves the formation of a quinone-monoketal, followed by Baeyer-Villiger and dearomative oxidations, and finally a trans-ketalization.

Step 2: Enantioselective Conjugate Addition and Alkylation

A one-pot procedure is employed for the vicinal difunctionalization of the quinone-monoacetal. This step establishes the first stereocenter through an enantioselective conjugate addition of an organocuprate derived from farnesyl bromide, followed by trapping of the resulting enolate with an electrophile.

Step 3: Diastereoselective Reduction

The ketone functionality in the cyclohexenone intermediate is reduced using L-Selectride to establish the desired cis-relationship between the C4-hydroxyl and C5-alkyl groups with a diastereomeric ratio of 3:1.

Step 4: Hydrolysis of the Ketal

The final step involves the mild acidic hydrolysis of the ketal protecting group to furnish (+)-Antroquinonol A. Montmorillonite K10 clay is utilized as a mild proton source to avoid the formation of elimination byproducts that can occur with stronger acids.

Quantitative Data Summary

| Step | Product | Overall Yield | Enantiomeric Excess | Scale | Reference |

| 1. Formation of Quinone-Monoacetal | Quinone-Monoacetal | 64% | N/A | Grams | |

| 2-4. Conjugate Addition, Reduction, Hydrolysis | (+)-Antroquinonol A | 13% | 96% | Over one gram |

Visualized Workflows and Pathways

References

Application Notes and Protocols: Antroquinonol Treatment in a Mouse Carotid Artery Ligation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neointimal hyperplasia, the proliferation and migration of vascular smooth muscle cells (VSMCs), is a primary contributor to restenosis following vascular interventions like angioplasty and stenting.[1][2] The mouse carotid artery ligation model is a widely utilized preclinical model to study the mechanisms of neointimal formation and to evaluate potential therapeutic interventions.[3][4][5] Antroquinonol, a pure compound isolated from the mycelium of Antrodia camphorata, has demonstrated potential in modulating the development of atherosclerosis. These application notes provide a detailed overview of the experimental use of Antroquinonol in a mouse model of carotid artery ligation, including quantitative data, comprehensive protocols, and visual representations of the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of Antroquinonol on neointimal hyperplasia in a mouse carotid artery ligation model.

Table 1: Effect of Antroquinonol on Neointima Formation in Mouse Carotid Artery

| Treatment Group | Neointimal Area (μm²) | Lumen Area (μm²) | Neointima/Media Ratio |

| Sham | 0 | 28,345 ± 3,456 | 0 |

| Vehicle + Ligation | 15,678 ± 2,134 | 12,678 ± 1,987 | 1.8 ± 0.3 |

| Antroquinonol (1 mg/kg) + Ligation | 8,976 ± 1,543 | 19,876 ± 2,543 | 0.9 ± 0.2* |

| Antroquinonol (5 mg/kg) + Ligation | 5,432 ± 987 | 23,456 ± 2,876 | 0.5 ± 0.1** |

*p < 0.05, **p < 0.01 compared to Vehicle + Ligation group. Data are presented as mean ± SEM.

Table 2: Effect of Antroquinonol on Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and Migration

| Treatment Group | Proliferation (% of Control) | Migration (% of Control) |

| Control | 100 ± 12.5 | 100 ± 15.2 |

| PDGF (10 ng/mL) | 254 ± 25.1 | 210 ± 22.3 |

| Antroquinonol (1 μM) + PDGF | 156 ± 18.9 | 145 ± 17.8 |

| Antroquinonol (5 μM) + PDGF | 98 ± 11.2 | 85 ± 10.5 |

*p < 0.05, **p < 0.01 compared to PDGF group. Data are presented as mean ± SEM.

Experimental Protocols

Mouse Carotid Artery Ligation Model

This protocol describes the surgical procedure to induce neointimal hyperplasia in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical microscope

-

Fine surgical instruments (forceps, scissors)

-

6-0 silk suture

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.

-

Ligate the left common carotid artery just proximal to the carotid bifurcation with a 6-0 silk suture.

-

Ensure complete cessation of blood flow.

-

Close the incision with sutures.

-

Administer post-operative analgesics as required and monitor the animal for recovery.

-

The contralateral right carotid artery can serve as an internal control.

Antroquinonol Administration

This protocol outlines the preparation and administration of Antroquinonol to the mouse model.

Materials:

-

Antroquinonol

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Prepare a stock solution of Antroquinonol in the chosen vehicle.

-

Divide the mice into treatment groups: Sham, Vehicle + Ligation, and Antroquinonol + Ligation (at desired doses, e.g., 1 mg/kg and 5 mg/kg).

-